Arachidonoyl Serinol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

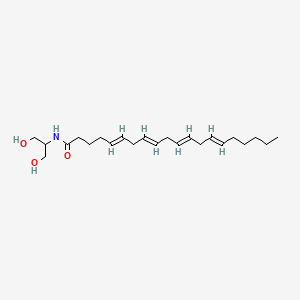

C23H39NO3 |

|---|---|

Molecular Weight |

377.6 g/mol |

IUPAC Name |

(5E,8E,11E,14E)-N-(1,3-dihydroxypropan-2-yl)icosa-5,8,11,14-tetraenamide |

InChI |

InChI=1S/C23H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(27)24-22(20-25)21-26/h6-7,9-10,12-13,15-16,22,25-26H,2-5,8,11,14,17-21H2,1H3,(H,24,27)/b7-6+,10-9+,13-12+,16-15+ |

InChI Key |

QHELXIATGZYOIB-CGRWFSSPSA-N |

Isomeric SMILES |

CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)NC(CO)CO |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC(CO)CO |

Origin of Product |

United States |

Foundational & Exploratory

The Endogenous Function of Arachidonoyl Serinol: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Arachidonoyl Serinol (AraS) is an endogenous N-acyl amide, structurally related to the endocannabinoid anandamide (B1667382), that has emerged as a bioactive lipid with a distinct pharmacological profile. Isolated from the bovine brain, AraS exhibits a range of physiological functions, including potent vasodilatory, pro-angiogenic, and neuromodulatory activities. Unlike classical endocannabinoids, AraS demonstrates weak affinity for the cannabinoid receptors CB1 and CB2 and does not interact with the TRPV1 vanilloid receptor. Its biological effects are largely attributed to the activation of a putative novel G-protein coupled receptor, with GPR55 being a primary candidate, as well as direct modulation of ion channels. This technical guide provides a comprehensive overview of the endogenous function of AraS, detailing its biosynthesis, signaling pathways, and physiological effects. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of its molecular interactions and experimental workflows.

Introduction

The discovery of the endocannabinoid system has unveiled a complex network of lipid signaling molecules that play crucial roles in maintaining homeostasis. While N-arachidonoyl ethanolamine (B43304) (anandamide) and 2-arachidonoyl glycerol (B35011) (2-AG) are the most extensively studied endocannabinoids, a growing family of related N-acyl amides, including this compound (AraS), is gaining recognition for its unique biological activities. AraS, an amide conjugate of arachidonic acid and the amino acid serine, was first isolated from bovine brain tissue.[1] Its structural similarity to anandamide initially suggested a role within the classical endocannabinoid signaling framework. However, subsequent pharmacological characterization revealed that AraS possesses a distinct receptor interaction profile, setting it apart as an "endocannabinoid-like" molecule with its own set of endogenous functions.[1][2]

This guide aims to provide an in-depth technical resource on the core endogenous functions of AraS, focusing on its biosynthesis, molecular targets, and downstream physiological effects.

Biosynthesis and Degradation

The precise enzymatic pathways for the endogenous synthesis and degradation of this compound are not as well-defined as those for anandamide and 2-AG. However, based on the metabolism of other N-acyl amino acids, a plausible biosynthetic route has been proposed.

Biosynthesis

The formation of AraS likely occurs through the direct enzymatic conjugation of arachidonic acid with L-serine. One potential enzymatic catalyst for this reaction is cytochrome c . In the presence of hydrogen peroxide, cytochrome c has been demonstrated to catalyze the formation of several N-arachidonoyl amino acids, including N-arachidonoyl serine, from arachidonoyl-CoA and the corresponding amino acid.[3] This reaction proceeds favorably at physiological temperature and pH and exhibits Michaelis-Menten kinetics.[3]

Another potential pathway involves the action of an N-acyltransferase , which would transfer an arachidonoyl group from a donor molecule, such as N-arachidonoyl-phosphatidylethanolamine (NAPE), to serine. While specific N-acyltransferases for serine have not been definitively identified in the context of AraS synthesis, this mechanism is a common route for the formation of other N-acyl amides.[4]

Degradation

The enzymatic hydrolysis of AraS to yield arachidonic acid and serine is the presumed primary route of its inactivation. Enzymes known to hydrolyze other fatty acid amides are likely candidates for AraS degradation. Fatty Acid Amide Hydrolase (FAAH) , the principal enzyme responsible for anandamide degradation, is a strong candidate due to its broad substrate specificity for N-acyl amides.[5][6] However, the specific activity of FAAH on AraS has not been extensively characterized. Another class of enzymes, the serine hydrolases , may also contribute to AraS metabolism. It is noteworthy that this compound has been found to be a weak inhibitor of monoacylglycerol lipase (B570770) (MAGL) , suggesting that MAGL is unlikely to be a major enzyme in its degradation pathway.[7]

Molecular Targets and Signaling Pathways

This compound exerts its biological effects through a combination of receptor-mediated and direct ion channel modulation mechanisms.

Receptor Interactions

AraS exhibits a distinct receptor binding profile compared to classical endocannabinoids.

-

Cannabinoid Receptors (CB1 and CB2): AraS binds very weakly to the CB1 receptor and shows no significant binding to the CB2 receptor.[1][8] This low affinity indicates that the majority of its physiological effects are not mediated through these classical cannabinoid receptors.

-

TRPV1 Receptor: AraS does not bind to the transient receptor potential vanilloid 1 (TRPV1) receptor.[1][8]

-

GPR55: The orphan G-protein coupled receptor, GPR55, has emerged as a strong candidate receptor for AraS.[2] Activation of GPR55 is linked to several of the downstream signaling events observed with AraS treatment, including the activation of RhoA and increases in intracellular calcium.[9] GPR55 activation by other lipids, such as lysophosphatidylinositol (LPI), is known to stimulate signaling pathways involving Gαq and Gα12/13.[8][9]

Signaling Pathways

The binding of AraS to its putative receptor, GPR55, initiates a cascade of intracellular signaling events.

-

MAPK/ERK and Akt/PKB Pathways: In endothelial cells, AraS stimulates the phosphorylation of p44/p42 mitogen-activated protein (MAP) kinase (also known as ERK1/2) and protein kinase B (Akt).[1][8] These signaling pathways are crucial for cell proliferation, survival, and migration, and their activation underlies the pro-angiogenic effects of AraS.

-

RhoA Signaling: GPR55 is known to couple to Gα12/13, leading to the activation of the small GTPase RhoA.[9] This pathway is involved in the regulation of the actin cytoskeleton and cell morphology.

-

Intracellular Calcium Mobilization: Activation of GPR55 by various ligands leads to an increase in intracellular calcium concentrations, primarily through the release of calcium from intracellular stores via the phospholipase C (PLC) and inositol (B14025) trisphosphate (IP3) pathway.[9]

Caption: Proposed signaling pathway of this compound (AraS) via GPR55.

Ion Channel Modulation

AraS can directly interact with and modulate the activity of specific ion channels, independent of receptor activation.

-

N-type Calcium Channels: In rat sympathetic ganglion neurons, AraS produces a rapid and reversible augmentation of N-type Ca2+ current.[10] This effect is voltage-dependent and results from a hyperpolarizing shift in the activation curve.[10] This modulation of N-type Ca2+ channels suggests a potential role for AraS in regulating neurotransmitter release and neuronal excitability.

-

Large-Conductance Ca2+-activated K+ (BKCa) Channels: AraS is an activator of large-conductance Ca2+-activated K+ (BKCa) channels.[11] This activation is direct and does not involve cannabinoid receptors or cytosolic factors, although it is dependent on the presence of membrane cholesterol.[11] The activation of BKCa channels likely contributes to the endothelium-independent component of AraS-induced vasorelaxation.[11]

Physiological Functions

The unique molecular interactions of AraS translate into a distinct set of physiological functions.

Vasodilation

One of the most prominent effects of AraS is its ability to induce vasodilation in a variety of vascular beds. It relaxes rat isolated mesenteric arteries and abdominal aorta in an endothelium-dependent manner.[1][8] This effect is resistant to blockade by CB1 and CB2 receptor antagonists, further supporting the involvement of a novel receptor.[1] The vasorelaxant effect of AraS also has an endothelium-independent component, which is likely mediated by its direct activation of BKCa channels in vascular smooth muscle cells.[11]

Angiogenesis

AraS has been identified as a pro-angiogenic factor.[12][13] It stimulates angiogenesis and endothelial wound healing by inducing the expression of vascular endothelial growth factor C (VEGF-C) and its cognate receptor in primary human microvascular endothelial cells.[12][13] The pro-angiogenic effects of AraS are at least partially inhibited by the knockdown of GPR55.[12][13]

Anti-inflammatory Effects

AraS exhibits anti-inflammatory properties by suppressing the lipopolysaccharide (LPS)-induced formation of tumor necrosis factor-alpha (TNF-α) in a murine macrophage cell line and in mice.[1][8] This effect is independent of CB1 and CB2 receptors.[1][8]

Quantitative Data Summary

| Parameter | Value | System/Assay | Reference |

| CB1 Receptor Binding (Ki) | > 10,000 nM | Mouse cerebellar membranes | [1] |

| CB2 Receptor Binding | No significant binding | Rat CB2 receptors | [1] |

| TRPV1 Receptor Binding | No significant binding | Rat TRPV1 receptors | [1] |

| Vasodilation (EC50) - Rat Mesenteric Artery | 550 nM | Isolated rat mesenteric arteries | [1] |

| Vasodilation (EC50) - Rat Abdominal Aorta | ≈1,200 nM | Isolated rat abdominal aorta | [1] |

| BKCa Channel Activation (pEC50) | 5.63 | HEK293 cells with human BKCa α-subunit | [11] |

| MAGL Inhibition (IC50) | 73 µM | Monoacylglycerol lipase activity assay | [7] |

Detailed Experimental Protocols

Vasodilation Assay (Aortic Ring Assay)

This protocol describes a method for assessing the vasodilatory effects of this compound on isolated aortic rings.

Caption: Experimental workflow for the aortic ring vasodilation assay.

Materials:

-

Male Wistar rats (250-300 g)

-

Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)

-

Phenylephrine

-

This compound

-

Organ bath system with isometric force transducers

Procedure:

-

Humanely euthanize a rat and carefully excise the thoracic aorta.

-

Place the aorta in ice-cold Krebs-Henseleit solution and meticulously clean it of surrounding connective and adipose tissues.

-

Cut the aorta into rings of 2-3 mm in width.

-

Suspend the aortic rings between two stainless steel hooks in organ baths filled with Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.

-

Allow the rings to equilibrate for 60-90 minutes under a resting tension of 2 grams, with solution changes every 15-20 minutes.

-

After equilibration, induce a stable contraction with 1 µM phenylephrine.

-

Once a plateau in contraction is reached, add cumulative concentrations of this compound to the organ bath.

-

Record the changes in isometric tension.

-

Express the relaxation response as a percentage of the phenylephrine-induced pre-contraction.

Western Blot for MAPK and Akt Phosphorylation

This protocol details the steps to analyze the phosphorylation status of MAPK (ERK1/2) and Akt in response to this compound treatment in cultured cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs).

Caption: Workflow for Western blot analysis of MAPK and Akt phosphorylation.

Materials:

-

Cultured HUVECs

-

Cell culture medium and serum

-

This compound

-

RIPA lysis buffer

-

Protease and phosphatase inhibitor cocktails

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% BSA in Tris-buffered saline with 0.1% Tween 20 - TBST)

-

Primary antibodies (rabbit anti-phospho-ERK1/2, rabbit anti-phospho-Akt)

-

HRP-conjugated anti-rabbit secondary antibody

-

Chemiluminescence detection reagent

Procedure:

-

Culture HUVECs in appropriate medium until they reach 80-90% confluency.

-

Serum-starve the cells for 4-6 hours to reduce basal phosphorylation levels.

-

Treat the cells with the desired concentrations of this compound for various time points (e.g., 0, 5, 15, 30 minutes).

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-ERK1/2 and phospho-Akt overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the chemiluminescent signal using an imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with antibodies against total ERK1/2 and total Akt.

Conclusion and Future Directions

This compound is a fascinating bioactive lipid with a distinct pharmacological profile that sets it apart from classical endocannabinoids. Its potent vasodilatory, pro-angiogenic, and anti-inflammatory effects, mediated through a putative novel receptor (GPR55) and direct ion channel modulation, highlight its potential as a therapeutic target for a range of cardiovascular and inflammatory diseases.

Future research should focus on several key areas to further elucidate the endogenous function of AraS. A definitive identification and characterization of the enzymes responsible for its biosynthesis and degradation are crucial for understanding its regulation in vivo. The deorphanization of its primary receptor and a more detailed mapping of its downstream signaling pathways will provide a clearer picture of its mechanism of action. Furthermore, exploring the physiological roles of AraS in different tissues and its potential involvement in various pathological conditions will open new avenues for drug development. The in-depth understanding of this compound's endogenous functions holds significant promise for the development of novel therapeutics with targeted and potentially more favorable side-effect profiles compared to broad-acting cannabinoid receptor modulators.

References

- 1. Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rat Aortic Ring Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. In vitro synthesis of arachidonoyl amino acids by cytochrome c - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MAPK Phosphorylation Assay with Leaf Disks of Arabidopsis [bio-protocol.org]

- 5. Fatty acid amide hydrolase substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The fatty acid amide hydrolase (FAAH) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of monoacylglycerol lipase and fatty acid amide hydrolase by analogues of 2-arachidonoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enzymatic synthesis of <i>N</i>‐acyl‐l‐amino acids in a glycerol‐water system using acylase I from pig kidney [ouci.dntb.gov.ua]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Isolation of Arachidonoyl Serinol from Brain Tissue

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-arachidonoyl L-serine, also known as Arachidonoyl Serinol (ARA-S), is an endogenous lipid mediator discovered in the mammalian brain. Structurally similar to the endocannabinoid anandamide (B1667382), ARA-S belongs to the growing class of N-acyl amides that exhibit diverse biological activities.[1][2][3][4] Unlike classical endocannabinoids, ARA-S displays very weak affinity for the cannabinoid receptors CB1 and CB2, suggesting it may act through alternative signaling pathways to exert its physiological effects, which include vasodilation and neuroprotection.[1][2][3][4] This technical guide provides a comprehensive overview of the discovery, isolation, quantification, and biological signaling of ARA-S in brain tissue, aimed at researchers and professionals in the fields of neuroscience and drug development.

Discovery and Initial Identification

ARA-S was first isolated and identified from bovine brain tissue.[1][2][3][4] The rationale for its discovery was based on the chemical similarity to anandamide (N-arachidonoyl ethanolamine) and the abundance of phosphatidylserine (B164497), a potential precursor, in brain tissue.[3] Its structure was elucidated through comparison with a synthetically prepared standard, confirming its identity as N-arachidonoyl L-serine.[3]

Experimental Protocols

Isolation of this compound from Brain Tissue

The following protocol is a detailed methodology for the extraction and purification of ARA-S from brain tissue, based on established lipid extraction techniques.

Materials:

-

Brain tissue (e.g., bovine, rat, mouse)

-

0.9% NaCl solution

-

Solid-phase extraction (SPE) columns (C18)

-

Ethyl acetate

-

Hexane

-

Nitrogen gas supply

-

Rotary evaporator

-

Homogenizer

-

Centrifuge

Procedure:

-

Homogenization: Homogenize fresh or snap-frozen brain tissue in a 2:1 (v/v) mixture of chloroform and methanol. The solvent volume should be approximately 20 times the tissue weight (e.g., 1 g of tissue in 20 mL of solvent).

-

Lipid Extraction: Agitate the homogenate for 15-20 minutes at room temperature. Centrifuge the mixture to pellet the solid debris and collect the supernatant.

-

Phase Separation: To the supernatant, add 0.2 volumes of 0.9% NaCl solution. Vortex the mixture and centrifuge to separate the organic and aqueous phases.

-

Collection of Lipid Extract: Carefully collect the lower organic phase, which contains the total lipid extract.

-

Solvent Evaporation: Evaporate the solvent from the lipid extract under a stream of nitrogen gas or using a rotary evaporator.

-

Solid-Phase Extraction (SPE) Purification:

-

Reconstitute the dried lipid extract in a small volume of a non-polar solvent like hexane.

-

Condition a C18 SPE column with methanol followed by the non-polar solvent.

-

Load the reconstituted lipid extract onto the SPE column.

-

Wash the column with a non-polar solvent to remove highly non-polar lipids.

-

Elute the N-acyl amide fraction, including ARA-S, with a more polar solvent mixture, such as ethyl acetate/hexane.

-

-

Final Evaporation and Storage: Evaporate the solvent from the eluted fraction under nitrogen gas. Store the purified ARA-S extract at -80°C until analysis.

Quantification of this compound by LC-MS/MS

A sensitive and selective method for the quantification of ARA-S in brain tissue utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Instrumentation:

-

High-performance liquid chromatography (HPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

LC Parameters:

-

Column: C8 or C18 reversed-phase column (e.g., Thermo Hypersil C8 HyPurity Advance, 100x2.1 mm, 3 µm)[5]

-

Mobile Phase A: Acetonitrile with 0.1% formic acid and 1 mM ammonium (B1175870) acetate

-

Mobile Phase B: Water with 0.1% formic acid and 1 mM ammonium acetate

-

Gradient Elution: A gradient from a lower to a higher concentration of Mobile Phase A.

-

Flow Rate: 0.3 mL/min[5]

MS/MS Parameters:

-

Ionization Mode: Positive electrospray ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

Precursor Ion (m/z): [M+H]+ for ARA-S

-

Product Ions (m/z): Specific fragment ions of ARA-S for quantification and confirmation.

-

Internal Standard: A deuterated analog of ARA-S or a structurally similar N-acyl amide should be used for accurate quantification.

Quantitative Data

The concentration of ARA-S in the brain is relatively low compared to other endocannabinoids like 2-arachidonoylglycerol (B1664049) (2-AG). The following table summarizes the reported levels of ARA-S in rodent brain tissue.

| Brain Region | Species | Concentration (pmol/g) | Analytical Method | Reference |

| Whole Brain | Mouse | 3.1 ± 0.5 | LC-MS/MS | [6] |

Further research is needed to determine the specific concentrations of ARA-S in different brain regions such as the hippocampus, striatum, cortex, and cerebellum.

Biological Activity and Signaling Pathways

ARA-S exhibits a unique pharmacological profile, interacting weakly with classical cannabinoid receptors while showing activity at other cellular targets.

Interaction with Cannabinoid Receptors

Studies have shown that ARA-S has a very low binding affinity for the CB1 and CB2 receptors, indicating that its biological effects are likely not mediated primarily through these receptors.[1][2][3][4]

GPR55 Signaling

The orphan G protein-coupled receptor GPR55 has emerged as a potential target for ARA-S and other endocannabinoid-like lipids. While direct agonism of ARA-S at GPR55 is still under investigation, the activation of GPR55 by other cannabinoid ligands initiates a signaling cascade involving Gαq and Gα12/13 proteins. This leads to the activation of downstream effectors such as RhoA, phospholipase C (PLC), and the subsequent mobilization of intracellular calcium and activation of the ERK/MAPK pathway.[7][8][9][10][11][12][13]

Modulation of BKCa Channels

ARA-S has been shown to be a direct activator of large-conductance Ca²⁺-activated potassium (BKCa) channels.[5][7][14] This activation is independent of G-protein coupled receptors and appears to be dependent on the presence of membrane cholesterol.[5][7] The activation of BKCa channels leads to potassium efflux, hyperpolarization of the cell membrane, and subsequent vasodilation.[5][7]

Biosynthesis and Degradation

The metabolic pathways of ARA-S are still being fully elucidated. The proposed pathways are based on the metabolism of other N-acyl amides.

Biosynthesis

The biosynthesis of ARA-S is thought to occur through a two-step process. First, an N-acyltransferase enzyme catalyzes the transfer of an arachidonoyl group from a phospholipid donor, such as N-arachidonoyl-phosphatidylethanolamine (NAPE), to the serine headgroup of phosphatidylserine (PS), forming N-arachidonoyl-phosphatidylserine (NAPS). Subsequently, a phospholipase D (PLD)-like enzyme, potentially N-acyl-phosphatidylserine-specific phospholipase D (NAPS-PLD), cleaves NAPS to release ARA-S. Another proposed pathway involves the direct conjugation of arachidonic acid with L-serine, potentially catalyzed by cytochrome c or a fatty acid amide hydrolase (FAAH) acting in reverse.[6][15][16][17]

Degradation

The primary enzyme responsible for the degradation of many N-acyl amides is Fatty Acid Amide Hydrolase (FAAH).[8] FAAH is a serine hydrolase that cleaves the amide bond of ARA-S, yielding arachidonic acid and L-serine.[8] The substrate specificity of FAAH for various N-acyl amides is an active area of research.

Conclusion and Future Directions

This compound is a fascinating endogenous lipid with a distinct pharmacological profile that sets it apart from classical endocannabinoids. Its discovery has opened new avenues for understanding lipid signaling in the brain. For researchers and drug development professionals, ARA-S and its signaling pathways represent novel targets for therapeutic intervention in a range of neurological and vascular disorders.

Future research should focus on:

-

Elucidating the precise enzymatic machinery responsible for the biosynthesis of ARA-S in different brain regions.

-

Conducting detailed quantitative profiling of ARA-S levels in various brain regions under both physiological and pathological conditions.

-

Further characterizing the downstream signaling cascades activated by ARA-S through GPR55 and other potential receptors.

-

Investigating the therapeutic potential of modulating ARA-S levels or its signaling pathways in models of neurological and cardiovascular diseases.

This in-depth technical guide provides a solid foundation for further exploration into the biology of this compound, a promising molecule in the complex landscape of neuroactive lipids.

References

- 1. IDENTIFICATION OF THE GPR55 AGONIST BINDING SITE USING A NOVEL SET OF HIGH POTENCY GPR55 SELECTIVE LIGANDS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. usbio.net [usbio.net]

- 3. Phospholipase D - Wikipedia [en.wikipedia.org]

- 4. N-arachidonoyl L-serine, an endocannabinoid-like brain constituent with vasodilatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitative profiling of endocannabinoids and related compounds in rat brain using liquid chromatography-tandem electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Occurrence and Biosynthesis of Endogenous Cannabinoid Precursor,N-Arachidonoyl Phosphatidylethanolamine, in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GPR55 ligands promote receptor coupling to multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. files.iowamedicalmarijuana.org [files.iowamedicalmarijuana.org]

- 9. Elucidation of GPR55-Associated Signaling behind THC and LPI Reducing Effects on Ki67-Immunoreactive Nuclei in Patient-Derived Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The GPR55 ligand L-alpha-lysophosphatidylinositol promotes RhoA-dependent Ca2+ signaling and NFAT activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Atypical Responsiveness of the Orphan Receptor GPR55 to Cannabinoid Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Lipidomic Analysis of Endocannabinoid Signaling: Targeted Metabolite Identification and Quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vitro synthesis of arachidonoyl amino acids by cytochrome c - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The biosynthesis of N-arachidonoyl dopamine (NADA), a putative endocannabinoid and endovanilloid, via conjugation of arachidonic acid with dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Arachidonoyl Serinol: A Putative Endocannabinoid Modulator of Angiogenesis and Vascular Tone

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Arachidonoyl Serinol (AraS) is an endogenous lipid mediator, structurally related to the endocannabinoid anandamide (B1667382). Initially isolated from bovine brain, AraS has emerged as a significant signaling molecule with potent biological activities, despite its weak affinity for the classical cannabinoid receptors CB1 and CB2. This technical guide provides a comprehensive overview of the current understanding of AraS, focusing on its role as a putative endocannabinoid. It details its receptor interaction profile, signaling pathways, and its physiological effects, particularly in the regulation of angiogenesis and vascular tone. This document is intended to serve as a resource for researchers and professionals in the fields of pharmacology, drug discovery, and cannabinoid science, offering detailed experimental protocols and a summary of quantitative data to facilitate further investigation into the therapeutic potential of this intriguing molecule.

Introduction

The endocannabinoid system (ECS) is a complex and widespread signaling system that plays a crucial role in regulating a multitude of physiological processes. While anandamide (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG) are the most extensively studied endocannabinoids, a growing family of related lipid molecules, often termed endocannabinoid-like compounds, are being identified and characterized. This compound (N-arachidonoyl-L-serine, AraS) is a prominent member of this group. Its structural similarity to anandamide initially suggested a role within the classical ECS framework. However, extensive research has revealed a unique pharmacological profile for AraS, distinguishing it from AEA and 2-AG and pointing towards novel receptor targets and signaling mechanisms. This guide will delve into the technical details of AraS's biochemistry, pharmacology, and physiological functions.

Receptor Interaction Profile

A defining characteristic of this compound is its limited interaction with the canonical cannabinoid receptors, CB1 and CB2. This has led to the hypothesis that AraS exerts its effects through alternative, non-CB1/CB2 pathways. The orphan G protein-coupled receptor GPR55 has emerged as a primary candidate receptor for AraS.

Quantitative Data: Receptor Binding Affinities

The following table summarizes the known binding affinities of this compound for cannabinoid and related receptors. The data clearly illustrates the low affinity for CB1 and CB2 receptors.

| Receptor | Ligand | Ki (nM) | Assay Type | Source |

| Cannabinoid CB1 | This compound | > 10,000 | Radioligand displacement assay | |

| Cannabinoid CB2 | This compound | No significant displacement up to 30 µM | Radioligand displacement assay | |

| TRPV1 | This compound | No significant displacement up to 30 µM | Radioligand displacement assay |

Ki represents the inhibition constant. A higher Ki value indicates lower binding affinity.

Biosynthesis of this compound

The precise enzymatic pathway for the biosynthesis of this compound in vivo is still under investigation. However, in vitro studies have suggested a potential mechanism involving the mitochondrial protein cytochrome c. This proposed pathway involves the conjugation of arachidonoyl-CoA with L-serine.

Putative Biosynthetic Pathway

Caption: Proposed in vitro biosynthesis of this compound.[1]

Signaling Pathways

This compound activates intracellular signaling cascades that are crucial for its observed physiological effects. A key pathway involves the G protein-coupled receptor GPR55, leading to the activation of downstream kinases.

This compound Signaling Cascade

The binding of AraS to GPR55 is proposed to activate Gα13, which in turn stimulates RhoA (a small GTPase). Activated RhoA then activates ROCK (Rho-associated coiled-coil containing protein kinase), leading to the phosphorylation and activation of the MAP kinases ERK1/2 and the serine/threonine kinase Akt.[2]

Caption: GPR55-mediated signaling cascade of this compound.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Extraction and Quantification of this compound from Brain Tissue

This protocol is adapted from a method for the quantitative analysis of N-arachidonoyl amino acids in mouse brain.[3]

Caption: Workflow for AraS extraction and quantification.[3]

Protocol Details:

-

Homogenization: Homogenize frozen brain tissue in 2 mL of a 1:1 mixture of cold methanol and acetonitrile containing an appropriate internal standard (e.g., deuterated AEA).

-

Centrifugation: Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Resuspension: Resuspend the dried extract in 200 µL of 70:30 water:methanol.

-

Solid Phase Extraction (SPE):

-

Condition a C18 SPE cartridge (e.g., 100 mg) with 1 mL of methanol, followed by equilibration with 1 mL of water.

-

Load the resuspended sample onto the cartridge.

-

Wash the cartridge with 0.5 mL of water to remove salts and other polar components.

-

Elute the analytes with 2 x 0.8 mL of 100% methanol.

-

-

Final Preparation: Evaporate the eluate to dryness under nitrogen.

-

LC-MS/MS Analysis: Reconstitute the sample in 100 µL of 70:30 methanol:water for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

In Vitro Angiogenesis (Tube Formation) Assay

This assay assesses the ability of AraS to promote the formation of capillary-like structures by endothelial cells.[1]

Materials:

-

Primary human microvascular endothelial cells (HMVECs)

-

Basement membrane extract (e.g., Matrigel)

-

24-well plates

-

Endothelial cell growth medium

-

This compound

Protocol:

-

Plate Coating: Thaw basement membrane extract on ice and coat the wells of a 24-well plate with a thin layer. Allow it to solidify at 37°C for 30-60 minutes.

-

Cell Seeding: Seed HMVECs onto the solidified matrix at a density of 2 x 104 cells per well in endothelial cell growth medium.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0-10 µM). A vehicle control (e.g., ethanol) should be included.

-

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

-

Visualization and Quantification:

-

Visualize the formation of tube-like structures using a phase-contrast microscope.

-

Capture images from several random fields for each condition.

-

Quantify angiogenesis by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

-

Endothelial Cell Migration (Wound Healing) Assay

This assay measures the effect of AraS on the migration of endothelial cells to close a "wound" in a cell monolayer.[2]

Materials:

-

Primary human microvascular endothelial cells (HMVECs)

-

6-well plates

-

Endothelial cell growth medium

-

This compound

-

Pipette tip (e.g., p200)

Protocol:

-

Cell Culture: Grow HMVECs in 6-well plates until they form a confluent monolayer.

-

Wound Creation: Create a linear scratch (wound) in the cell monolayer using a sterile pipette tip.

-

Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.

-

Treatment: Add fresh endothelial cell growth medium containing different concentrations of this compound or a vehicle control.

-

Image Acquisition: Capture images of the wound at time 0 and at regular intervals (e.g., every 6-8 hours) until the wound in the control wells is nearly closed.

-

Quantification: Measure the width of the wound at multiple points for each image. Calculate the percentage of wound closure over time relative to the initial wound area.

Western Blotting for ERK1/2 and Akt Phosphorylation

This method is used to detect the activation of key signaling molecules downstream of AraS treatment.

Materials:

-

Endothelial cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt, anti-total-Akt)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Protocol:

-

Cell Treatment: Culture endothelial cells and treat them with this compound for various time points (e.g., 0, 5, 15, 30 minutes).

-

Cell Lysis: Lyse the cells with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST).

-

Incubate the membrane with the primary antibody against the phosphorylated protein (e.g., anti-phospho-ERK1/2) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with antibodies against the total protein (e.g., anti-total-ERK1/2) to normalize for protein loading.

-

Densitometry: Quantify the band intensities using image analysis software.

Conclusion

This compound represents a fascinating expansion of the endocannabinoid signaling landscape. Its distinct pharmacological profile, characterized by weak interactions with CB1 and CB2 receptors and potent activity at the putative receptor GPR55, positions it as a novel modulator of key physiological processes, including angiogenesis and vasodilation. The detailed methodologies and quantitative data presented in this guide are intended to provide a solid foundation for further research into the biological roles and therapeutic potential of AraS. Future investigations are warranted to fully elucidate its biosynthetic and metabolic pathways in vivo, and to further explore its interactions with GPR55 and potentially other novel receptors. A deeper understanding of this compound's mechanism of action will undoubtedly open new avenues for the development of innovative therapeutics targeting the expanded endocannabinoid system.

References

- 1. Endocannabinoid-like N-arachidonoyl serine is a novel pro-angiogenic mediator - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assays to Examine Endothelial Cell Migration, Tube Formation, and Gene Expression Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative LC–MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Role of Arachidonoyl Serinol in the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arachidonoyl Serinol (AraS), an endogenous lipoamino acid structurally related to the endocannabinoid anandamide (B1667382), is emerging as a significant signaling molecule within the central nervous system (CNS). Initially isolated from bovine brain, AraS exhibits a unique pharmacological profile, distinct from classical endocannabinoids.[1][2] While it demonstrates weak affinity for the canonical cannabinoid receptors CB1 and CB2, its biological activities suggest the involvement of alternative pathways, positioning it as a novel target for therapeutic intervention in neurological disorders. This technical guide provides an in-depth overview of the biological role of AraS in the CNS, consolidating current quantitative data, detailing key experimental methodologies, and visualizing its complex signaling networks.

Introduction

The endocannabinoid system (ECS) plays a crucial role in regulating a myriad of physiological processes in the CNS, including synaptic plasticity, neuroinflammation, and pain perception. The discovery of endogenous ligands for cannabinoid receptors, such as anandamide and 2-arachidonoylglycerol (B1664049) (2-AG), has spurred extensive research into their therapeutic potential. More recently, a class of "endocannabinoid-like" molecules has been identified, which, despite structural similarities to classical endocannabinoids, exhibit distinct receptor interactions and functional effects. This compound (N-arachidonoyl-L-serine) is a prominent member of this group.[1][2]

Isolated from bovine brain tissue, AraS has been shown to exert potent vasodilatory and neuroprotective effects.[1][3] Its limited interaction with CB1 and CB2 receptors has led researchers to explore other potential targets, including the orphan G-protein coupled receptor GPR55, transient receptor potential vanilloid 1 (TRPV1) channels, and large-conductance Ca2+-activated K+ (BK) channels.[3] This guide synthesizes the current understanding of AraS's function within the CNS, providing a comprehensive resource for researchers and drug development professionals.

Quantitative Pharmacological Data

The pharmacological profile of this compound is characterized by its weak binding to classical cannabinoid receptors and its potent effects on other cellular targets. The following tables summarize the available quantitative data.

Table 1: Receptor Binding Affinities of this compound (AraS)

| Receptor | Species/Tissue | Ki (nM) | Reference |

| CB1 | Mouse cerebellar membranes | > 10,000 | [1] |

| CB2 | Rat | No displacement up to 30 µM | [1] |

| TRPV1 | Rat | No displacement up to 30 µM | [1] |

Table 2: Functional Potency of this compound (AraS)

| Biological Effect | Preparation | EC50 / pEC50 | Reference |

| Vasodilation (relaxation) | Rat isolated mesenteric arteries | 550 nM | [1] |

| Vasodilation (relaxation) | Rat abdominal aorta | ≈1,200 nM | [1] |

| BKCa channel activation | HEK293 cells expressing human BKCa α-subunit | pEC50 = 5.63 | [4][5] |

| N-type Ca2+ channel augmentation | Rat sympathetic ganglion neurons | - | [6][7] |

Table 3: Endogenous Levels of this compound (AraS) in the Brain

| Brain Region | Species | Concentration | Reference |

| Whole Brain | Mouse | ~3.1 pmol/g | [8] |

| - | Bovine | Isolated, but not quantified | [1] |

Signaling Pathways of this compound

The biological effects of AraS are mediated through a complex interplay of signaling pathways. While the complete picture is still emerging, key pathways have been identified.

Putative GPR55-Mediated Signaling

Evidence suggests that AraS may act as a ligand for the orphan G protein-coupled receptor GPR55.[2] Activation of GPR55 is known to couple to Gαq and Gα12/13 proteins, leading to downstream activation of phospholipase C (PLC) and RhoA, respectively. This results in increased intracellular calcium and activation of the ERK1/2 signaling cascade.

Modulation of Ion Channels

AraS has been shown to directly modulate the activity of several ion channels, independently of G-protein coupled receptor activation.

-

Large-Conductance Ca2+-Activated K+ (BK) Channels: AraS is a direct activator of BK channels, an effect that is dependent on membrane cholesterol.[4][5] This activation contributes to its vasodilatory effects.

-

N-Type Ca2+ Channels: AraS augments N-type Ca2+ channel currents in sympathetic neurons through a receptor-independent mechanism, suggesting a direct interaction with the channel or a closely associated protein.[6][7]

-

TRPV1 Channels: While direct binding is weak, some neuroprotective effects of AraS are reversed by TRPV1 antagonists, suggesting an indirect modulation or involvement in downstream signaling.[3]

Neuroprotective Signaling Cascade

In the context of traumatic brain injury (TBI), AraS has been shown to be neuroprotective by activating pro-survival signaling pathways, including the ERK and Akt pathways.[3] This leads to the upregulation of anti-apoptotic proteins like Bcl-xL and a reduction in caspase-3 activity.

Key Experimental Protocols

This section provides an overview of essential methodologies for studying the biological role of this compound.

Synthesis of N-arachidonoyl-L-serine

-

Principle: This protocol is based on the acylation of the amino group of L-serine with arachidonoyl chloride.

-

Materials: L-serine, arachidonoyl chloride, dichloromethane (B109758) (DCM), triethylamine (B128534) (TEA), silica (B1680970) gel for column chromatography, solvents for chromatography (e.g., hexane, ethyl acetate).

-

Procedure:

-

Dissolve L-serine in a suitable solvent system, which may require protection of the carboxylic acid and hydroxyl groups.

-

Cool the reaction mixture to 0°C.

-

Slowly add a solution of arachidonoyl chloride in DCM to the serine solution in the presence of a base like TEA to neutralize the HCl byproduct.

-

Allow the reaction to proceed at room temperature for a specified time, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and perform an aqueous workup to remove water-soluble byproducts.

-

Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by silica gel column chromatography.

-

Characterize the final product by mass spectrometry and NMR to confirm its structure and purity. Note: A detailed, step-by-step synthesis protocol can be adapted from methods described for the synthesis of other N-acyl amino acids.[9]

-

Receptor Binding Assay

-

Principle: A competitive binding assay is used to determine the affinity of AraS for a specific receptor by measuring its ability to displace a radiolabeled ligand.

-

Materials: Cell membranes expressing the receptor of interest (e.g., CB1, CB2, TRPV1), radiolabeled ligand (e.g., [3H]CP55,940 for CB1/CB2), unlabeled AraS, incubation buffer, glass fiber filters, scintillation cocktail, scintillation counter.

-

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled AraS.

-

Allow the binding to reach equilibrium.

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the concentration of AraS that inhibits 50% of the specific binding of the radioligand (IC50).

-

Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation. For a general protocol, refer to standard receptor binding assay methodologies.[10][11][12][13]

-

Whole-Cell Patch-Clamp Electrophysiology

-

Principle: This technique is used to measure the effect of AraS on ion channel activity in living cells.

-

Materials: Neurons or cells expressing the ion channel of interest, patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system), borosilicate glass pipettes, intracellular and extracellular recording solutions, AraS solution.

-

Procedure:

-

Prepare cells for recording on a coverslip mounted on the microscope stage and perfuse with extracellular solution.

-

Pull a glass micropipette to a fine tip (resistance of 3-7 MΩ) and fill it with intracellular solution.

-

Under visual guidance, approach a cell with the micropipette and form a high-resistance seal (>1 GΩ) with the cell membrane.

-

Rupture the membrane patch under the pipette tip by applying gentle suction to achieve the whole-cell configuration.

-

In voltage-clamp mode, hold the cell at a specific membrane potential and record the ionic currents.

-

Apply AraS to the cell via the perfusion system and record the changes in the current.

-

Analyze the data to determine the effect of AraS on channel kinetics (e.g., activation, inactivation, current amplitude). Detailed protocols for whole-cell patch-clamp can be found in various methodology resources.[14][15][16][17][18]

-

Western Blot for ERK1/2 Phosphorylation

-

Principle: This immunoassay is used to detect and quantify the phosphorylation of ERK1/2 in response to AraS treatment, as an indicator of MAP kinase pathway activation.

-

Materials: Cultured cells (e.g., neurons, endothelial cells), AraS, cell lysis buffer, protein assay kit, SDS-PAGE gels, electrophoresis and blotting apparatus, primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2), HRP-conjugated secondary antibody, chemiluminescent substrate, imaging system.

-

Procedure:

-

Treat cultured cells with AraS for various times and at different concentrations.

-

Lyse the cells to extract total protein.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize the data. General protocols for Western blotting are widely available.[19][20][21][22][23]

-

In Vivo Model of Traumatic Brain Injury (TBI)

-

Principle: A closed-head weight-drop model in mice is used to induce a TBI and to evaluate the neuroprotective effects of AraS.

-

Materials: Mice, weight-drop apparatus, anesthesia, AraS solution, vehicle solution, behavioral testing equipment (e.g., for Neurological Severity Score - NSS), equipment for histological analysis.

-

Procedure:

-

Anesthetize the mouse.

-

Position the mouse in the weight-drop apparatus.

-

Induce a TBI by dropping a specific weight from a set height onto the skull.

-

Administer AraS or vehicle at a specific time point post-injury (e.g., 1 hour).

-

Monitor the animals and assess their neurological function using the NSS at various time points after the injury.

-

At the end of the experiment, sacrifice the animals and collect the brains for histological analysis (e.g., to measure lesion volume, edema, and markers of apoptosis). Detailed protocols for TBI models in mice are available in the literature.[24][25][26][27][28]

-

Conclusion and Future Directions

This compound is a fascinating endogenous lipid with a growing body of evidence supporting its significant role in the central nervous system. Its unique pharmacological profile, particularly its potent biological effects despite weak interactions with classical cannabinoid receptors, highlights the potential for novel therapeutic strategies targeting its distinct signaling pathways. The vasodilatory and neuroprotective properties of AraS make it a compelling candidate for further investigation in the context of cerebrovascular and neurodegenerative diseases.

Future research should focus on several key areas:

-

Receptor Deorphanization: Unequivocal identification of the primary receptor(s) for AraS is crucial for understanding its mechanism of action and for the rational design of targeted therapeutics.

-

Biosynthesis and Degradation: Elucidating the enzymatic pathways responsible for the synthesis and breakdown of AraS will provide insights into its physiological regulation and identify new targets for modulating its endogenous levels.

-

In Vivo Studies: Further in vivo studies are needed to explore the therapeutic potential of AraS in a wider range of neurological disorders, including stroke, Alzheimer's disease, and Parkinson's disease.

-

Structure-Activity Relationship (SAR) Studies: The development of synthetic analogs of AraS will be instrumental in probing its biological functions and in developing more potent and selective drug candidates.

This technical guide provides a solid foundation for researchers and drug development professionals to delve into the exciting and rapidly evolving field of this compound research. The data and methodologies presented herein are intended to facilitate further exploration of this promising endogenous signaling molecule and its potential to yield novel therapies for a variety of CNS disorders.

References

- 1. N-arachidonoyl l-serine, an endocannabinoid-like brain constituent with vasodilatory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. N-arachidonoyl--serine is neuroprotective after traumatic brain injury by reducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Endogenous Brain Constituent N-Arachidonoyl l-Serine Is an Activator of Large Conductance Ca2+-Activated K+ Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The endogenous brain constituent N-arachidonoyl L-serine is an activator of large conductance Ca2+-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-Arachidonoyl l-Serine, a Putative Endocannabinoid, Alters the Activation of N-Type Ca2+ Channels in Sympathetic Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-arachidonoyl L-serine, a putative endocannabinoid, alters the activation of N-type Ca2+ channels in sympathetic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantitative LC–MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jneurosci.org [jneurosci.org]

- 10. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 11. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 12. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]

- 13. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Whole Cell Patch Clamp Protocol [protocols.io]

- 15. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 16. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. docs.axolbio.com [docs.axolbio.com]

- 18. researchgate.net [researchgate.net]

- 19. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Protocol for inducing varying TBI severity in a mouse model using a closed-head, weight-drop, impact-induced acceleration mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 25. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 26. researchgate.net [researchgate.net]

- 27. static1.squarespace.com [static1.squarespace.com]

- 28. An updated Barnes maze protocol for assessing the outcome of controlled cortical impact mouse models of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

Arachidonoyl Serinol and its interaction with cannabinoid receptors

An In-depth Technical Guide on Arachidonoyl Serinol and its Interaction with Cannabinoid Receptors

Introduction

N-Arachidonoyl L-Serine (ARA-S) is an endogenous lipoamino acid first isolated from bovine brain.[1][2] Structurally, it belongs to the family of N-acylethanolamines and is closely related to the well-characterized endocannabinoid, N-arachidonoyl ethanolamine (B43304) (anandamide).[1] Despite this structural similarity, ARA-S exhibits a pharmacological profile distinct from classical endocannabinoids, particularly in its interaction with the canonical cannabinoid receptors, CB1 and CB2. This guide provides a comprehensive technical overview of the synthesis, receptor pharmacology, signaling pathways, and experimental methodologies associated with ARA-S, tailored for researchers and drug development professionals.

Chemical Structure:

-

Formal Name: N-[(2-hydroxy-1-hydroxymethyl)ethyl]-5Z,8Z,11Z,14Z-eicosatetraenamide

-

Molecular Formula: C₂₃H₃₉NO₃

-

Formula Weight: 377.6 g/mol [3]

Interaction with Cannabinoid and Other Receptors

A defining characteristic of ARA-S is its exceptionally low affinity for the primary cannabinoid receptors, CB1 and CB2. This distinguishes it from anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) (2-AG), which are established agonists at these receptors.[4][5]

Cannabinoid Receptors (CB1 and CB2)

Experimental evidence consistently demonstrates that ARA-S does not significantly engage CB1 or CB2 receptors at physiologically relevant concentrations.

-

CB1 Receptor: In competitive binding assays using mouse cerebellar membranes, ARA-S exhibited a binding affinity (Ki) greater than 10,000 nM, indicating very weak interaction.[1]

-

CB2 Receptor: ARA-S failed to displace radioligand binding to rat CB2 receptors at concentrations up to 30 µM.[1]

This lack of affinity suggests that the physiological effects of ARA-S are not mediated directly through the classical endocannabinoid system.

Putative Novel Cannabinoid-Type Receptor

The effects of ARA-S, particularly its vasodilatory properties, closely parallel those of abnormal cannabidiol (B1668261) (Abn-CBD), a synthetic agonist known to act on a putative novel, non-CB1/CB2 endothelial receptor.[1] It is hypothesized that ARA-S may be an endogenous ligand for this G-protein-coupled receptor.[1][2] Some studies also suggest a potential interaction with G-protein coupled receptor 55 (GPR55).[6]

Other Molecular Targets

Beyond G-protein-coupled receptors, ARA-S has been shown to directly modulate the function of certain ion channels:

-

N-type Ca²⁺ Channels: In rat sympathetic neurons, ARA-S produces a rapid and reversible augmentation of N-type Ca²⁺ current. This effect is independent of G-protein-coupled receptors and results from a hyperpolarizing shift in the channel's activation curve.[4]

-

Large Conductance Ca²⁺-Activated K⁺ (BKCa) Channels: ARA-S is a direct activator of BKCa channels, an action which is believed to underlie its endothelium-independent vasorelaxant effects.[7]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding the binding affinity and functional potency of this compound in comparison to classical endocannabinoids.

| Compound | Receptor/Target | Assay Type | Species/System | Kᵢ (nM) | Reference |

| This compound (ARA-S) | CB1 | Radioligand Binding | Mouse Cerebellum | >10,000 | [1] |

| This compound (ARA-S) | CB2 | Radioligand Binding | Rat | No displacement up to 30,000 nM | [1] |

| This compound (ARA-S) | TRPV1 | Radioligand Binding | Rat | No displacement up to 30,000 nM | [1] |

| Anandamide (AEA) | CB1 | Radioligand Binding | Rat | 87.7 | [8] |

| Anandamide (AEA) | CB1 | Radioligand Binding | Human | 239.2 | [8] |

| Anandamide (AEA) | CB2 | Radioligand Binding | Human | 439.5 | [8] |

| Table 1: Comparative Receptor Binding Affinities (Kᵢ) |

| Compound | Effect | Assay Type | Species/System | EC₅₀ / IC₅₀ (nM) | Reference |

| This compound (ARA-S) | Vasodilation | Wire Myograph | Rat Mesenteric Artery | 550 | [1] |

| This compound (ARA-S) | Vasodilation | Wire Myograph | Rat Abdominal Aorta | ≈1,200 | [1] |

| This compound (ARA-S) | BKCa Channel Activation | Electrophysiology | Human (HEK293 cells) | pEC₅₀ = 5.63 (≈2344 nM) | [7] |

| 2-Arachidonoylglycerol (2-AG) | cAMP Inhibition | Functional Assay | CHO-hCB2 cells | 1,300 | [9] |

| 2-Arachidonoylglycerol (2-AG) | [³⁵S]GTPγS Binding | Functional Assay | Sf9-hCB2 membranes | 122 | [9] |

| Table 2: Functional Potency (EC₅₀ / IC₅₀) |

Signaling Pathways

The interaction of ARA-S with its putative endothelial receptor initiates downstream signaling cascades that are pertussis toxin (PTX)-sensitive, implicating the involvement of Gᵢ/Gₒ proteins.[1] Key downstream events include the phosphorylation and activation of p44/42 mitogen-activated protein (MAP) kinase and protein kinase B (Akt), pathways known to be involved in endothelial cell migration and survival.[1][2]

Caption: Proposed signaling pathway for this compound in endothelial cells.

Experimental Protocols

Radioligand Competition Binding Assay

This protocol is used to determine the binding affinity (Kᵢ) of ARA-S for cannabinoid receptors.

Methodology:

-

Membrane Preparation: Homogenize tissues (e.g., mouse cerebellum for CB1) or cultured cells expressing the receptor of interest in a buffered solution. Centrifuge the homogenate to pellet the membranes, which are then resuspended.

-

Assay Incubation: In assay tubes, combine the prepared membranes, a known concentration of a high-affinity radioligand (e.g., [³H]CP55940), and varying concentrations of the unlabeled test compound (ARA-S).

-

Separation: After incubation to equilibrium, rapidly separate the receptor-bound radioligand from the free radioligand via vacuum filtration through glass fiber filters.

-

Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of ARA-S. Determine the IC₅₀ value (the concentration of ARA-S that inhibits 50% of specific radioligand binding). Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

Caption: Workflow for a competitive radioligand binding assay.

Ex Vivo Vasodilation Assay (Wire Myography)

This protocol assesses the functional effect of ARA-S on blood vessel tone.[1][7]

Methodology:

-

Vessel Isolation: Dissect third-order mesenteric arteries from male Sprague-Dawley rats and place them in a cold physiological salt solution.

-

Mounting: Mount 2 mm segments of the arteries in a wire myograph chamber filled with salt solution, aerated with 95% O₂/5% CO₂, and maintained at 37°C.

-

Equilibration & Viability Check: Allow the vessels to equilibrate under a normalized passive tension. Test vessel viability with a high-potassium solution and the presence of functional endothelium with acetylcholine.

-

Pre-constriction: Constrict the arteries to approximately 80% of their maximum response using an alpha-agonist like phenylephrine.

-

Compound Addition: Once a stable contraction is achieved, add ARA-S to the bath in a cumulative, concentration-dependent manner.

-

Data Acquisition: Record the isometric tension continuously. Express relaxation as a percentage reversal of the pre-constriction. Plot the data to determine the EC₅₀ value.

Caption: Experimental workflow for ex vivo wire myography.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is used to study the direct effects of ARA-S on ion channel function.[4]

Methodology:

-

Cell Preparation: Isolate neurons (e.g., from rat superior cervical ganglia) and maintain them in short-term culture.

-

Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration on a selected neuron. Use specific internal (pipette) and external (bath) solutions to isolate the desired ionic current (e.g., N-type Ca²⁺ current).

-

Voltage Protocol: Apply a command voltage protocol to elicit the channel activity. For voltage-gated channels, this typically involves a series of depolarizing steps from a holding potential.

-

Drug Application: Apply ARA-S to the cell using a rapid microperfusion system while continuously recording the ionic currents.

-

Data Analysis: Measure changes in current amplitude, kinetics (activation, inactivation), and voltage-dependence before, during, and after ARA-S application.

Synthesis Overview

Chemical Synthesis

N-Arachidonoyl L-Serine can be synthesized by the coupling of arachidonic acid with L-serine methyl ester, followed by saponification. The process typically involves activating the carboxyl group of arachidonic acid (e.g., forming an acid chloride or using a coupling agent like DCC/EDC) to facilitate the acylation of the amino group of the serine ester.

Biosynthesis

While the precise in vivo biosynthetic pathway is not fully elucidated, in vitro studies have shown that cytochrome c can catalyze the formation of N-arachidonoyl serine from arachidonoyl-CoA and L-serine in the presence of hydrogen peroxide.[10] This suggests a potential role for mitochondrial enzymes in its endogenous production.

Conclusion

This compound is an intriguing endogenous lipid mediator that, despite its structural similarity to anandamide, functions largely independently of the classical CB1 and CB2 cannabinoid receptors. Its primary actions, including potent vasodilation and modulation of ion channels, appear to be mediated through a novel, non-CB1/CB2 G-protein-coupled receptor and direct interaction with ion channels. The data strongly suggest that ARA-S is an endogenous agonist for the putative "abnormal cannabidiol" receptor, activating downstream MAPK and Akt signaling pathways. For researchers in pharmacology and drug development, ARA-S represents a valuable tool for probing this novel signaling system, which may offer therapeutic targets for cardiovascular and inflammatory conditions distinct from those modulated by the classical endocannabinoid system.

References

- 1. N-arachidonoyl l-serine, an endocannabinoid-like brain constituent with vasodilatory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-arachidonoyl L-serine, an endocannabinoid-like brain constituent with vasodilatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. N-Arachidonoyl l-Serine, a Putative Endocannabinoid, Alters the Activation of N-Type Ca2+ Channels in Sympathetic Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Physiological roles of 2-arachidonoylglycerol, an endogenous cannabinoid receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Endogenous Brain Constituent N-Arachidonoyl l-Serine Is an Activator of Large Conductance Ca2+-Activated K+ Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Endocannabinoid 2-arachidonyl glycerol is a full agonist through human type 2 cannabinoid receptor: antagonism by anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro synthesis of arachidonoyl amino acids by cytochrome c - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Intracellular Signaling Pathways Activated by Arachidonoyl Serinol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidonoyl Serinol (ARA-S) is an endogenous lipoamino acid, structurally related to the endocannabinoid anandamide (B1667382), that has emerged as a novel signaling molecule with pleiotropic effects, particularly within the cardiovascular and nervous systems. Unlike classical endocannabinoids, ARA-S exhibits weak affinity for the cannabinoid receptors CB1 and CB2, suggesting that its biological activities are mediated through distinct intracellular signaling pathways. This technical guide provides a comprehensive overview of the known signaling cascades activated by ARA-S, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate further research and drug development efforts.

Core Signaling Pathways Activated by this compound

ARA-S primarily elicits its cellular effects through the activation of key protein kinase cascades and direct modulation of ion channels. The most well-documented pathways are the p44/42 Mitogen-Activated Protein Kinase (MAPK/ERK1/2) pathway and the Phosphoinositide 3-Kinase (PI3K)/Akt pathway. Additionally, ARA-S directly interacts with and modulates the activity of specific ion channels.

The Gαi/o-Coupled Activation of MAPK/ERK and PI3K/Akt Pathways in Endothelial Cells

In human umbilical vein endothelial cells (HUVEC), ARA-S has been demonstrated to stimulate the phosphorylation and activation of both p44/42 MAPK (ERK1/2) and the serine/threonine kinase Akt (also known as Protein Kinase B).[1] This activation is crucial for its pro-angiogenic and vasodilatory effects.

Mechanism of Activation:

The activation of these pathways by ARA-S is sensitive to pertussis toxin (PTX), a known inhibitor of Gαi/o proteins.[1] This indicates that ARA-S likely acts through a Gαi/o-coupled receptor, which is distinct from the classical CB1 and CB2 receptors. The orphan G protein-coupled receptor GPR55 has been suggested as a potential candidate receptor for ARA-S, as knockdown of GPR55 can inhibit ARA-S-induced endothelial cell migration and tube formation.

Signaling Cascade:

Downstream Effectors in Endothelial Cells:

The activation of ERK1/2 and Akt in endothelial cells by ARA-S is linked to the promotion of angiogenesis. Downstream targets of these pathways in endothelial cells include:

-

eNOS (endothelial Nitric Oxide Synthase): Akt can phosphorylate and activate eNOS, leading to the production of nitric oxide (NO), a key mediator of vasodilation.

-

Forkhead box protein O1 (FOXO1): Phosphorylation by Akt leads to the nuclear exclusion and inactivation of FOXO1, a transcription factor that can promote apoptosis and inhibit cell proliferation.

-

Glycogen synthase kinase 3β (GSK3β): Akt-mediated phosphorylation inhibits GSK3β, which is involved in regulating inflammation and cell survival.

-

c-Myc: A downstream effector of the ERK pathway that plays a role in cell proliferation and metabolism.

Direct Modulation of Ion Channels

ARA-S has been shown to directly interact with and modulate the activity of specific ion channels, independent of G-protein coupled receptor activation.

-

N-type (CaV2.2) Calcium Channels: In rat sympathetic ganglion neurons, ARA-S augments N-type Ca2+ currents. This effect is voltage-dependent and results from a hyperpolarizing shift in the activation curve. This modulation appears to be independent of G-protein-coupled receptors.[2]

-

Large-Conductance Ca2+-activated K+ (BKCa) Channels: ARA-S directly activates BKCa channels. This interaction is dependent on the presence of membrane cholesterol and does not involve cannabinoid receptors or other cytosolic factors. This direct activation of BKCa channels likely contributes to the endothelium-independent component of ARA-S-induced vasorelaxation.

Inhibition of Fatty Acid Amide Hydrolase (FAAH)

ARA-S can act as an inhibitor of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of anandamide. However, it is a weaker inhibitor of monoacylglycerol lipase (B570770) (MAGL), the enzyme that degrades 2-arachidonoylglycerol (B1664049) (2-AG). The inhibition of FAAH by ARA-S could potentially increase the endogenous levels of anandamide and other fatty acid amides, thereby indirectly activating cannabinoid receptors and other signaling pathways.

Quantitative Data Summary

The following tables summarize the available quantitative data on the effects of this compound.

Table 1: Effects of this compound on Protein Kinase Activation

| Cell Type | Target Protein | ARA-S Concentration | Effect | Reference |

| HUVEC | p44/42 MAPK (ERK1/2) | 1 µM | Increased phosphorylation | [1] |

| HUVEC | Akt | 1 µM | Increased phosphorylation | [1] |

Table 2: Effects of this compound on Ion Channel Activity

| Cell/Tissue Type | Ion Channel | ARA-S Concentration | Effect | Reference |

| Rat Sympathetic Neurons | N-type Ca²⁺ (CaV2.2) | 10 µM | Augmentation of current | [2] |

| Rat Mesenteric Arteries | BKCa | EC₅₀ ≈ 3.2 µM | Vasorelaxation |

Table 3: Receptor and Enzyme Binding/Inhibition Data

| Target | Assay | Value | Reference |

| CB1 Receptor | Binding Affinity (Ki) | > 10,000 nM | [1] |

| CB2 Receptor | Binding Affinity | No significant binding | [1] |

| TRPV1 Receptor | Binding Affinity | No significant binding | [1] |

| FAAH | Inhibition | - | |

| MAGL | Inhibition (IC₅₀) | 73 µM |

Detailed Experimental Protocols

Protocol 1: Western Blot Analysis of p44/42 MAPK and Akt Phosphorylation in HUVECs

This protocol is adapted from the methods described by Milman et al. (2006).[1]

1. Cell Culture and Treatment:

-

Culture Human Umbilical Vein Endothelial Cells (HUVECs) in M199 medium supplemented with 20% fetal bovine serum, endothelial cell growth supplement, heparin, and antibiotics.

-

Seed cells in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells for 4-6 hours prior to treatment.

-

For pertussis toxin (PTX) inhibition, pre-incubate cells with 400 ng/mL PTX for 18 hours.[1]

-

Treat cells with 1 µM this compound (ARA-S) or vehicle control for 30 minutes.

2. Cell Lysis:

-

Wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells on ice with RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.

-

Scrape the cells and collect the lysate in a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine protein concentration using a BCA assay.

3. SDS-PAGE and Western Blotting:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

-

Separate proteins on a 10% SDS-polyacrylamide gel.

-

Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-p44/42 MAPK (Thr202/Tyr204), total p44/42 MAPK, phospho-Akt (Ser473), and total Akt overnight at 4°C with gentle agitation. (Antibody dilutions should be optimized according to the manufacturer's instructions).

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

4. Data Analysis:

-

Quantify band intensities using densitometry software.

-

Normalize the phospho-protein signal to the total protein signal for each sample.

-

Express the results as fold change relative to the vehicle-treated control.

Protocol 2: Electrophysiological Recording of N-type Ca²⁺ Currents

This protocol is based on the methods described by Guo et al. (2008).[2]

1. Cell Preparation:

-

Isolate superior cervical ganglion (SCG) neurons from adult rats.

-

Culture neurons for a short period (<24 hours) before recording.

2. Electrophysiology Setup:

-

Use the whole-cell patch-clamp technique.

-

Pull patch pipettes from borosilicate glass to a resistance of 2-4 MΩ when filled with internal solution.

3. Solutions:

-

External Solution (in mM): 140 N-methyl-D-glucamine (NMG)-methanesulfonate, 10 HEPES, 10 Glucose, 2 CaCl₂, 1 MgCl₂, pH adjusted to 7.4 with methanesulfonic acid.

-

Internal (Pipette) Solution (in mM): 120 NMG-methanesulfonate, 20 TEA-Cl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na₂-GTP, pH adjusted to 7.2 with methanesulfonic acid.

4. Recording Protocol:

-

Establish a whole-cell recording configuration.

-

Hold the membrane potential at -90 mV.

-

Elicit Ca²⁺ currents using a voltage step protocol, for example, a 50 ms (B15284909) depolarization to +10 mV.

-